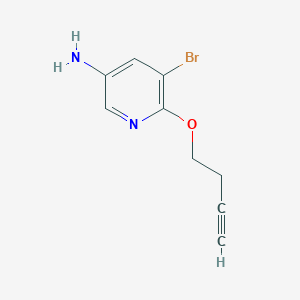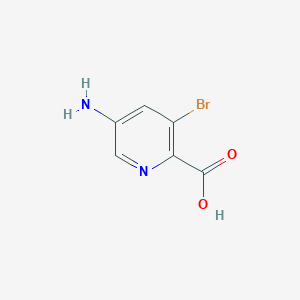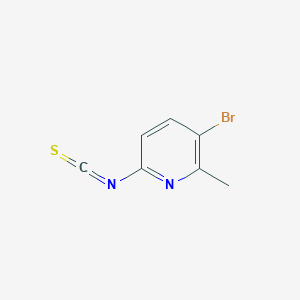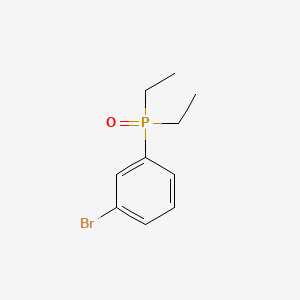
(3-Bromophenyl)diethylphosphine Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)diethylphosphine Oxide is an organophosphorus compound with the molecular formula C10H14BrOP It is a derivative of phosphine oxide, characterized by the presence of a bromine atom attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)diethylphosphine Oxide typically involves the reaction of diethylphosphine oxide with 3-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product, which is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)diethylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the phosphine.
Substitution: The major products are the substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
(3-Bromophenyl)diethylphosphine Oxide is used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are employed in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. Its derivatives are being explored for their anticancer and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as phosphorescent organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)diethylphosphine Oxide involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation or breaking of chemical bonds. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromophenyl)diethylphosphine Oxide
- (3-Bromophenyl)diphenylphosphine Oxide
- (4-Bromophenyl)diphenylphosphine Oxide
Uniqueness
(3-Bromophenyl)diethylphosphine Oxide is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which influences its reactivity and coordination properties. Compared to its para-substituted analogs, the meta-substituted compound exhibits different electronic and steric effects, making it suitable for specific applications in catalysis and material science.
Propiedades
Fórmula molecular |
C10H14BrOP |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
1-bromo-3-diethylphosphorylbenzene |
InChI |
InChI=1S/C10H14BrOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
Clave InChI |
DHUDPNIEJFHMHL-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


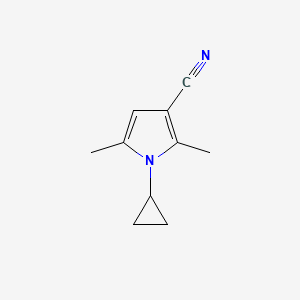
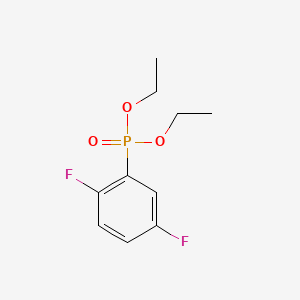
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)

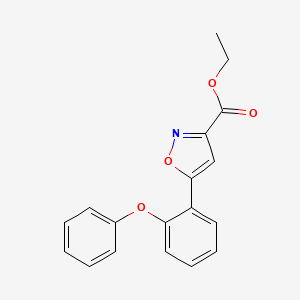
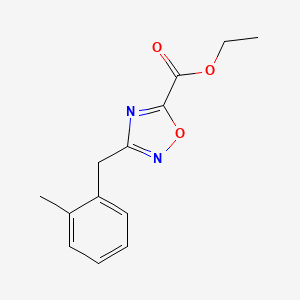
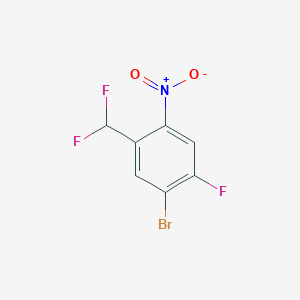
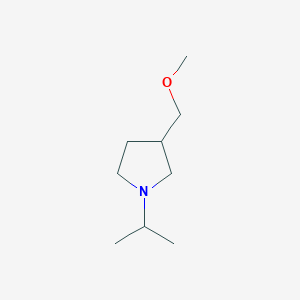
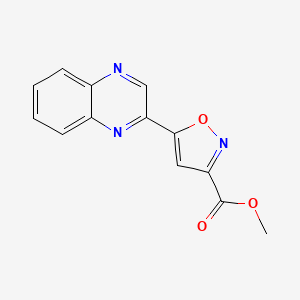
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

